Cinchophen sodium dihydrate

Description

Historical Perspectives on Quinolines as Bioactive Compounds

The study of quinoline (B57606) alkaloids dates back over two centuries, with the isolation of quinine (B1679958) from cinchona bark in 1820 marking a pivotal moment in the history of chemistry and medicine. nih.gov This discovery spurred further investigation into this class of compounds, revealing a diverse array of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties. nih.govorientjchem.org The unique structural features of the quinoline nucleus have made it a versatile platform for the synthesis of novel bioactive compounds. orientjchem.org

Cinchophen (B1669042), or 2-phenylquinoline-4-carboxylic acid, was first synthesized in 1887 by Doebner and Gieseke. ncats.iowikipedia.org It was later introduced to the market in 1908. ncats.iowikipedia.org The synthesis of cinchophen can be achieved through the Doebner reaction, which involves the reaction of aniline (B41778), benzaldehyde (B42025), and pyruvic acid in absolute ethanol (B145695). wikipedia.orgpsu.edu This compound quickly gained prominence and was used extensively, leading to the availability of numerous preparations containing cinchophen or its derivatives by the 1930s. wikipedia.org The early recognition of its potent biological properties prompted extensive research into its chemistry and that of related compounds.

Initial research on cinchophen focused on its synthesis and basic chemical characterization. wikipedia.orgpsu.edu Over time, scientific inquiry has evolved to explore its more complex chemical behaviors and interactions. Studies have delved into the synthesis of various derivatives to understand structure-activity relationships. psu.edutsijournals.com Research has also investigated its metabolic pathways, revealing the formation of various metabolites. wikipedia.org The compound's potential to cause drug-induced liver injury (DILI) has been a significant area of study, although the precise mechanisms remain a subject of ongoing investigation. sygnaturediscovery.com

General Overview of 2-Phenylquinoline-4-carboxylic Acid Derivatives in Chemical Sciences

The 2-phenylquinoline-4-carboxylic acid scaffold, the core structure of cinchophen, is a versatile building block in organic synthesis and medicinal chemistry. nih.govchemimpex.com Derivatives of this parent compound have been synthesized and evaluated for a wide range of potential applications. nih.govresearchgate.net Researchers have explored modifications at various positions of the quinoline ring and the phenyl group to create a diverse library of compounds with distinct physicochemical and biological properties. researchgate.net These derivatives are often investigated for their potential as anticancer, antimicrobial, anti-inflammatory, and antiviral agents. researchgate.net The synthesis of these derivatives often involves standard organic reactions such as amidation, esterification, and various coupling reactions. psu.edutsijournals.com

Scope and Academic Relevance of Research on Cinchophen Sodium Dihydrate

This compound, the sodium salt of cinchophen in its hydrated form, continues to be a subject of academic interest. ncats.ionih.gov Research on this specific compound often focuses on its physicochemical properties, such as its crystal structure and solubility. nih.gov It also serves as a reference compound in studies investigating the properties and activities of newly synthesized quinoline derivatives. psu.edu Furthermore, its historical significance and well-documented biological effects make it a valuable tool in toxicological research, particularly in studies aimed at understanding the mechanisms of DILI. sygnaturediscovery.com The study of cinchophen and its derivatives contributes to the broader understanding of the structure-activity relationships within the quinoline class of compounds.

Chemical and Physical Properties of Cinchophen

| Property | Value | Source |

| Molecular Formula | C16H11NO2 | ncats.io |

| Molar Mass | 249.269 g·mol−1 | wikipedia.org |

| Appearance | Beige powder, needles from methanol (B129727) or diluted alcohol | nih.govchemicalbook.com |

| Melting Point | 214-218 °C | nih.govchemicalbook.com |

| Solubility | Soluble in hot alcohol and alkali; slightly soluble in hot acetone (B3395972) and hot benzene (B151609); insoluble in petroleum ether and water. 1 g dissolves in about 120 ml of alcohol, 100 ml of ether, and 400 ml of chloroform. | nih.gov |

| Stability | Stable in air, but turns yellow under the influence of light. | nih.gov |

Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C16H14NNaO4 | nih.gov |

| Molar Mass | 307.28 g/mol | nih.gov |

| IUPAC Name | sodium;2-phenylquinoline-4-carboxylate;dihydrate | nih.gov |

| CAS Number | 114813-65-9 | nih.gov |

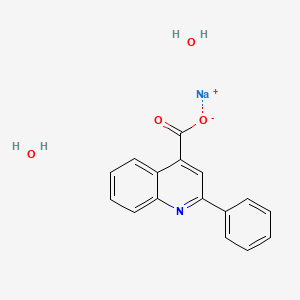

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

114813-65-9 |

|---|---|

Molecular Formula |

C16H14NNaO4 |

Molecular Weight |

307.28 g/mol |

IUPAC Name |

sodium;2-phenylquinoline-4-carboxylate;dihydrate |

InChI |

InChI=1S/C16H11NO2.Na.2H2O/c18-16(19)13-10-15(11-6-2-1-3-7-11)17-14-9-5-4-8-12(13)14;;;/h1-10H,(H,18,19);;2*1H2/q;+1;;/p-1 |

InChI Key |

YEUIDGLEQUXMGP-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)[O-].O.O.[Na+] |

Origin of Product |

United States |

Ii. Synthetic Methodologies and Chemical Derivatization of Cinchophen

Classical and Contemporary Synthesis Routes for Cinchophen (B1669042)

The primary and most well-known method for synthesizing cinchophen is the Doebner synthesis, a three-component reaction that has been subject to various modifications to improve its efficiency and scope.

The Doebner reaction is a one-pot synthesis that combines an aniline (B41778), an aldehyde (typically benzaldehyde (B42025) for cinchophen), and pyruvic acid to form a quinoline-4-carboxylic acid. wikipedia.orgresearchgate.net The reaction proceeds through a series of steps, and while the exact mechanism has been a subject of discussion, two primary pathways are generally proposed. wikipedia.orgwikipedia.org

One proposed mechanism begins with the condensation of the aniline and benzaldehyde to form a Schiff base. This is followed by the reaction of the Schiff base with the enol or enolate of pyruvic acid. Subsequent cyclization through an intramolecular electrophilic attack on the aniline ring, followed by dehydration and oxidation, leads to the formation of the quinoline (B57606) ring system of cinchophen. wikipedia.orgslideshare.net

An alternative mechanism suggests an initial aldol-type condensation between benzaldehyde and pyruvic acid to form an α,β-unsaturated ketoacid. This intermediate then undergoes a Michael-type addition with the aniline, followed by cyclization, dehydration, and oxidation to yield the final cinchophen product. wikipedia.org

The efficiency of the Doebner synthesis is highly dependent on the reaction conditions and the stoichiometry of the reactants. Researchers have explored various parameters to maximize the yield of cinchophen and its analogues. Key factors that are often optimized include the choice of catalyst, temperature, and the molar ratios of the aniline, aldehyde, and pyruvic acid.

One study detailed the synthesis of cinchophen by heating a mixture of pyruvic acid in ethanol (B145695) with benzaldehyde, followed by the slow addition of a solution of pure aniline in ethanol. The mixture was then refluxed for several hours. psu.edu In another approach, the reaction of aniline, 2-nitrobenzaldehyde (B1664092), and pyruvic acid was improved by replacing trifluoroacetic acid with acetic acid and using an excess of acetic acid as the solvent instead of ethanol. nih.gov

The table below presents a summary of various reaction conditions that have been explored for the synthesis of quinoline-4-carboxylic acids via the Doebner reaction, highlighting the impact of different catalysts and solvents on the reaction outcome.

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| None (Reflux) | Ethanol | Boiling Point | 3 | - |

| Acetic Acid | Acetic Acid | Reflux | - | Improved |

| BF3·THF | Acetonitrile (B52724) (MeCN) | 65 | 21 | Good |

| BF3·THF | Tetrahydrofuran (B95107) (THF) | 65 | 21 | Good |

The choice of solvent plays a crucial role in the Doebner synthesis, influencing both the reaction rate and the yield of the final product. A variety of solvents have been investigated to determine the optimal medium for this condensation reaction.

In a study optimizing the synthesis of quinoline-4-carboxylic acids, a screening of different solvents was conducted using BF₃·THF as a catalyst. nih.gov Acetonitrile (MeCN) was identified as the preferred solvent, providing a good yield. Tetrahydrofuran (THF) also gave a comparable yield, but acetonitrile was chosen for its ease of post-treatment. nih.gov Other solvents such as ethanol, toluene, dichloroethane (DCE), dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO) resulted in lower yields under the tested conditions. nih.gov

The following table illustrates the effect of different solvents on the yield of a quinoline-4-carboxylic acid derivative synthesized via a Doebner-type reaction.

| Solvent | Yield (%) |

|---|---|

| Acetonitrile (MeCN) | Good |

| Tetrahydrofuran (THF) | Good |

| Ethanol | Low |

| Toluene | Low |

| Dichloroethane (DCE) | Low |

| Dimethylformamide (DMF) | Low |

| Dimethyl Sulfoxide (DMSO) | Low |

The versatility of the cinchophen scaffold has led to the development of multi-step synthetic routes to access a wide array of its analogues with diverse functionalities. These synthetic sequences often start with a substituted aniline or benzaldehyde to introduce desired groups onto the quinoline core.

For instance, a series of new 2-phenyl-quinoline-4-carboxylic acid derivatives were synthesized starting from aniline and 2-nitrobenzaldehyde via the Doebner reaction. nih.gov The resulting nitro-substituted cinchophen analogue served as a key intermediate. This intermediate was then subjected to a series of transformations including amidation, reduction of the nitro group to an amine, and subsequent acylation and amination to yield a library of novel compounds. nih.gov

Another example involves the synthesis of Schiff bases of cinchophen. This multi-step process begins with the synthesis of cinchophen itself, followed by its conversion to cinchophen acid chloride. The acid chloride is then reacted with ammonia (B1221849) to form the corresponding amide. Subsequent reduction of the amide yields the amine derivative, which can then be condensed with various aldehydes to produce a range of Schiff base analogues. psu.edu

These multi-step approaches allow for the systematic modification of the cinchophen structure, enabling the exploration of structure-activity relationships for various applications.

Doebner Synthesis and its Mechanistic Aspects

Synthesis of Cinchophen Derivatives

The carboxylic acid group of cinchophen provides a convenient handle for further chemical derivatization, allowing for the synthesis of a variety of functionalized analogues.

A common and important derivative of cinchophen is its acid chloride, 2-phenylquinoline-4-carbonyl chloride. This highly reactive intermediate serves as a versatile precursor for the synthesis of amides, esters, and other carboxylic acid derivatives.

The preparation of cinchophen acid chloride is typically achieved by treating cinchophen with a chlorinating agent. Thionyl chloride (SOCl₂) is a commonly used reagent for this transformation. nih.gov The reaction involves the refluxing of cinchophen with thionyl chloride, which effectively converts the carboxylic acid into the more reactive acid chloride.

Another reagent that has been successfully employed for this conversion is oxalyl chloride. psu.edu The reaction of cinchophen with oxalyl chloride provides the corresponding acid chloride, which can then be used in subsequent reactions without the need for extensive purification. psu.edu The choice of chlorinating agent can depend on the desired reaction conditions and the compatibility with other functional groups present in the molecule.

Amide Formation Reactions

The carboxylic acid group of cinchophen (2-phenylquinoline-4-carboxylic acid) is a key functional handle for the synthesis of various derivatives, including amides. The formation of the amide bond typically involves the activation of the carboxylic acid followed by reaction with an amine.

One common strategy begins with the conversion of cinchophen into its more reactive acid chloride derivative. This is achieved by treating cinchophen with a chlorinating agent such as oxalyl chloride or thionyl chloride in a suitable solvent like dichloromethane (B109758). The resulting cinchophen acid chloride can then be reacted with ammonia to yield the primary amide, 2-phenylquinoline-4-carboxamide (B4668241). psu.edu

Alternatively, direct coupling methods can be employed to form amides from cinchophen without isolating the acid chloride intermediate. These methods utilize coupling reagents that activate the carboxylic acid in situ. A facile synthesis of cinchophen amides involves the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC.HCl) as a coupling agent. tsijournals.com In this approach, cinchophen is reacted with various secondary amines in the presence of EDC.HCl and a catalytic amount of a base, such as dimethylaminopyridine (DMAP), in a solvent like dichloromethane at room temperature. tsijournals.com Boron-based reagents have also been explored for direct amidation reactions, offering an alternative to standard coupling agents. nih.govorgsyn.org These methods are valued for their operational simplicity and applicability to a wide range of substrates. nih.gov

The fundamental principle of these reactions is the activation of the carboxylic acid, which then allows for nucleophilic attack by the amine, leading to the formation of the stable amide bond and the elimination of a small molecule, such as water or HCl. researchgate.net

Table 1: Reagents for Cinchophen Amide Formation

| Starting Material | Reagent(s) | Product |

|---|---|---|

| Cinchophen | 1. Oxalyl chloride 2. Ammonia | 2-Phenylquinoline-4-carboxamide psu.edu |

Reduction Pathways to Cinchophen Amines

Cinchophen amines, specifically (2-phenylquinolin-4-yl)methanamine, are valuable intermediates for further chemical derivatization. These amines are typically synthesized via the reduction of the corresponding cinchophen amides.

A standard and effective method for this transformation is the use of a powerful reducing agent, such as lithium aluminum hydride (LAH). The reduction of 2-phenylquinoline-4-carboxamide with LAH in an appropriate solvent, like a mixture of tetrahydrofuran (THF) and ether, yields the desired primary amine, (2-phenylquinolin-4-yl)methanamine. psu.edu This reaction involves the complete reduction of the carbonyl group of the amide to a methylene (B1212753) group (-CH₂-).

The general field of reducing carboxylic acid derivatives offers several pathways, although not all are equally effective for amides. libretexts.org Catalytic hydrogenation, for instance, is highly effective for reducing functional groups like nitriles and acyl halides but is generally less reactive towards amides, often requiring harsh conditions of high pressure and temperature. libretexts.org Therefore, the use of complex metal hydrides like LAH remains a preferred laboratory method for the reduction of amides derived from cinchophen due to its efficiency under milder conditions. psu.edu

Table 2: Reduction of Cinchophen Amide

| Starting Material | Reducing Agent | Solvent | Product |

|---|

Formation of Schiff Bases from Cinchophen Amines

The primary amine group of (2-phenylquinolin-4-yl)methanamine serves as a nucleophile in condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines, commonly known as Schiff bases. neliti.comresearchgate.netlibretexts.org These compounds are characterized by the presence of a carbon-nitrogen double bond (azomethine group, -C=N-).

The synthesis of Schiff bases from cinchophen amine is typically carried out by reacting the amine with a selected aldehyde (e.g., p-chlorobenzaldehyde) in a suitable solvent, often a dry alcohol like methanol (B129727). psu.edu The reaction is generally catalyzed by a drop of a strong acid, such as concentrated sulfuric acid, and may require heating under reflux to drive the reaction to completion. psu.edumdpi.com The acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine. libretexts.org The reaction proceeds through a carbinolamine intermediate, which then dehydrates to form the stable imine product and water. youtube.com The removal of water helps to shift the equilibrium towards the product. libretexts.org

This condensation reaction is a versatile method for introducing a wide variety of substituents onto the cinchophen scaffold, depending on the structure of the aldehyde or ketone used in the reaction. psu.edunih.gov

Table 3: Synthesis of a Cinchophen-Derived Schiff Base

| Reactant 1 | Reactant 2 | Solvent | Catalyst | Product Type |

|---|

Purification and Isolation Techniques in Cinchophen Synthesis

The successful synthesis of cinchophen and its derivatives relies on effective purification and isolation techniques to ensure the removal of unreacted starting materials, reagents, and byproducts. The choice of method depends on the physical and chemical properties of the target compound, such as its solubility, polarity, and crystallinity.

Recrystallization is a primary technique used for purifying solid compounds in the cinchophen family. For the initial synthesis of cinchophen itself, the crude product obtained from the Doebner synthesis can be purified by recrystallization from a hot solvent, such as ethanol. psu.edu Similarly, derivatives like cinchophen amide and the final Schiff base products are often purified by recrystallization from hot ethanol to obtain crystalline solids of high purity. psu.edu This method relies on the principle that the solubility of the compound is significantly higher in a hot solvent than in a cold one, while impurities remain either soluble or insoluble in the cold solvent.

Another purification protocol involves acid-base chemistry. For instance, a crude product containing cinchophen sodium salt can be dissolved in hot water and treated with activated carbon to adsorb colored impurities. guidechem.com After filtration, the filtrate is acidified with an acid like hydrochloric acid, causing the less water-soluble cinchophen to precipitate out. guidechem.com The solid precipitate is then collected by filtration and washed with distilled water to remove residual salts. guidechem.com

Chromatography is a powerful and versatile technique for the separation and purification of compounds. Thin-layer chromatography (TLC) is routinely used to monitor the progress of reactions and to assess the purity of the isolated products. psu.eduinterchim.com For preparative purposes, flash column chromatography is one of the most common methods used by synthetic chemists. chromatographyonline.comorgsyn.org This technique separates compounds based on their differential partitioning between a stationary phase (commonly silica (B1680970) gel) and a mobile phase (an organic solvent or solvent mixture). By selecting an appropriate solvent system, cinchophen and its derivatives can be effectively separated from impurities. chromatographyonline.com For more challenging separations, particularly with polar or ionic derivatives, reversed-phase chromatography or ion-exchange chromatography may be employed. biotage.com

Following purification, the identity and structure of the synthesized compounds are confirmed using various spectral analysis techniques, including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS). psu.edu

Table 4: Common Compounds Mentioned

| Compound Name | Chemical Formula |

|---|---|

| Cinchophen | C₁₆H₁₁NO₂ |

| Cinchophen sodium dihydrate | C₁₆H₁₀NNaO₂·2H₂O |

| Pyruvic acid | C₃H₄O₃ |

| Aniline | C₆H₇N |

| Benzaldehyde | C₇H₆O |

| Oxalyl chloride | C₂Cl₂O₂ |

| Dichloromethane | CH₂Cl₂ |

| Ammonia | NH₃ |

| 2-Phenylquinoline-4-carboxamide | C₁₆H₁₂N₂O |

| Lithium aluminum hydride | LiAlH₄ |

| Tetrahydrofuran | C₄H₈O |

| Ether (Diethyl ether) | (C₂H₅)₂O |

| (2-Phenylquinolin-4-yl)methanamine | C₁₆H₁₄N₂ |

| p-Chlorobenzaldehyde | C₇H₅ClO |

| Methanol | CH₃OH |

| Sulfuric acid | H₂SO₄ |

| 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl) | C₈H₁₇N₃·HCl |

| Dimethylaminopyridine (DMAP) | C₇H₁₀N₂ |

| Ethanol | C₂H₅OH |

Iii. Solid State Structure and Polymorphism of Cinchophen Sodium Dihydrate

Fundamental Principles of Polymorphism in Organic Compounds

Polymorphism is the ability of a solid material to exist in two or more crystalline forms that have different arrangements or conformations of the molecules in the crystal lattice. These different crystalline structures are referred to as polymorphs.

The way in which molecules are arranged in a crystal lattice, known as molecular packing, is fundamental to the phenomenon of polymorphism. In crystalline solids, molecules adopt a highly ordered three-dimensional arrangement. Different packing arrangements of the same molecule can lead to the formation of different polymorphs. These variations in packing can result in different crystal shapes, densities, and melting points. The specific packing arrangement is influenced by a variety of factors including the shape of the molecule and the nature of the intermolecular interactions.

For an organic salt like Cinchophen (B1669042) sodium dihydrate, the crystal packing would involve the arrangement of the 2-phenylquinoline-4-carboxylate anions, the sodium cations, and the water molecules of hydration. The crystal lattice would be held together by a network of ionic bonds, ion-dipole interactions, and hydrogen bonds.

Intermolecular forces are the attractive or repulsive forces that exist between neighboring entities (atoms, molecules, or ions). The stability of a particular polymorphic form is determined by the sum of all the intermolecular interactions within the crystal lattice. Stronger intermolecular forces generally lead to a more stable crystal structure with a higher melting point.

In the case of Cinchophen sodium dihydrate, the key intermolecular forces at play would include:

Ionic Interactions: The electrostatic attraction between the negatively charged carboxylate group of the cinchophen anion and the positively charged sodium cation is a primary force in the crystal lattice.

Hydrogen Bonding: The two water molecules in the dihydrate form are crucial in establishing a network of hydrogen bonds. These water molecules can act as both hydrogen bond donors and acceptors, linking the cinchophen anions and coordinating with the sodium cations. The carboxylic acid group of cinchophen also contains a hydrogen bond acceptor (the carbonyl oxygen).

Different polymorphs of this compound would exhibit variations in the arrangement and strength of these intermolecular forces, leading to different physicochemical properties.

Crystalline Forms and Pseudopolymorphism of this compound

While specific polymorphs of this compound are not extensively documented in publicly available literature, the principles of polymorphism allow for a theoretical exploration of its potential crystalline forms.

The existence of different crystalline forms, including polymorphs and solvates (specifically hydrates in this case, which are sometimes referred to as pseudopolymorphs), can be investigated using a variety of analytical techniques. These methods are essential for characterizing the solid state of a pharmaceutical substance.

Common Techniques for Polymorph and Solvate Identification:

| Technique | Information Provided |

|---|---|

| Powder X-ray Diffraction (PXRD) | Provides a unique fingerprint for each crystalline form based on the diffraction pattern. |

| Differential Scanning Calorimetry (DSC) | Measures the heat flow associated with thermal transitions like melting and desolvation, which differ between polymorphs and hydrates. |

| Thermogravimetric Analysis (TGA) | Determines the weight loss upon heating, which can quantify the amount of water in a hydrate (B1144303). |

| Infrared (IR) and Raman Spectroscopy | Vibrational spectroscopy can detect differences in the molecular environment and intermolecular interactions between different solid forms. |

| Solid-State Nuclear Magnetic Resonance (ssNMR) | Provides information about the local molecular environment and can distinguish between different crystalline arrangements. |

For this compound, these techniques would be crucial in identifying any potential anhydrous polymorphs, different hydrated states (e.g., monohydrate, dihydrate), or different polymorphic forms of the dihydrate itself.

Conformational polymorphism occurs when a flexible molecule can adopt different conformations (shapes) in different crystal lattices. nih.gov The cinchophen molecule possesses a degree of conformational flexibility due to the rotation around the single bond connecting the phenyl group to the quinoline (B57606) ring system.

It is conceivable that different polymorphs of this compound could arise from variations in the dihedral angle between the phenyl and quinoline rings. This change in molecular conformation would, in turn, affect the molecular packing and the network of intermolecular interactions within the crystal. The interplay between the energy of the molecular conformation and the energy of the crystal lattice would determine the most stable polymorphic form. nih.gov

Thermodynamic Relationships of Polymorphs

The different crystalline forms of a substance are related to each other thermodynamically. The relative stability of polymorphs at a given temperature and pressure is determined by their Gibbs free energy. The polymorph with the lowest Gibbs free energy is the most stable form under those conditions.

The thermodynamic relationship between two polymorphs can be described as either enantiotropic or monotropic.

Enantiotropic System: In an enantiotropic system, one polymorph is more stable over a certain temperature range, while the other is more stable over a different temperature range. There is a transition temperature at which the two forms have equal stability and can coexist in equilibrium.

Monotropic System: In a monotropic system, one polymorph is always more stable than the other at all temperatures up to the melting point. The less stable (metastable) form will have a lower melting point and a higher solubility than the stable form.

The thermodynamic relationship between any potential polymorphs of this compound could be determined by measuring their solubilities and heats of solution at different temperatures. This information is critical for selecting the most stable form for any application to prevent unwanted phase transformations.

Enantiotropic and Monotropic Systems

No studies describing the enantiotropic or monotropic polymorphic systems of this compound were identified. Information regarding the thermodynamic relationships between any potential polymorphs, which would classify them as either enantiotropic (where one form can reversibly transform into another at a specific temperature) or monotropic (where one form is always more stable than the other), is not available.

Phase Transitions and Interconversion Processes

There is no available data on the phase transitions or interconversion processes of this compound. Scientific literature detailing the conditions (e.g., temperature, pressure, humidity) under which this compound might transition between different solid-state forms, such as from a hydrated to an anhydrous form or between different polymorphic states, could not be located.

Crystallographic Analysis and Characterization

Detailed crystallographic analysis for this compound is not present in the surveyed scientific databases.

Single-Crystal X-ray Diffraction Studies

No single-crystal X-ray diffraction studies for this compound have been published. As a result, fundamental crystallographic information, such as the unit cell dimensions, space group, and atomic coordinates, remains undetermined. A search of crystallographic databases did not yield any entries for this specific compound.

Powder X-ray Diffraction (PXRD) for Polymorph Discrimination

There are no published powder X-ray diffraction (PXRD) patterns for this compound. This type of data is essential for identifying the compound's solid-state form and for discriminating between potential polymorphs. Without reference patterns, it is not possible to analyze or characterize the crystalline state of the bulk material.

Iv. Molecular and Biochemical Interaction Mechanisms of Cinchophen

Investigation of Molecular Targets and Pathways

The biological activity of cinchophen (B1669042) is attributed to its ability to modulate specific cellular signaling pathways and interact with key enzymes. Research has focused on its effects on gene expression and its role as an enzyme inhibitor.

Cinchophen has been observed to influence the expression of the proto-oncogene c-Fos, a key regulator of various cellular processes. Studies in animal models have shown that administration of cinchophen can lead to the expression of Fos protein in specific regions of the central nervous system. For instance, in rats, cinchophen injection has been linked to the appearance of Fos-immunoreactive neurons within the paraventricular nucleus of the hypothalamus. This response suggests an excitation of corticotropin-releasing hormone (CRH)-secreting neurons, indicating a potential link between cinchophen's effects and the activation of the hypothalamic-pituitary-adrenal (HPA) axis.

While the precise molecular cascade leading to c-Fos stimulation by cinchophen has not been fully elucidated, it is hypothesized to be part of a broader cellular stress response. As a non-steroidal anti-inflammatory drug (NSAID), cinchophen's activities might be linked to pathways that are also modulated by other compounds in this class. Some NSAIDs have been shown to activate heat shock transcription factor 1 (HSF1), which can, in turn, repress the expression of the c-fos gene. However, the induction of c-Fos by cinchophen in the hypothalamus suggests a different or tissue-specific mechanism, possibly related to neuro-excitatory pathways rather than anti-inflammatory ones.

Cinchophen is known to interact with and inhibit the function of specific enzymes, most notably transaminases. The primary targets identified are Alanine (B10760859) Transaminase (ALT) and Aspartate Transaminase (AST). These enzymes play a critical role in amino acid metabolism. The interaction between cinchophen (the ligand) and these enzymes is fundamental to its mechanism of action.

The inhibitory effect of cinchophen on ALT and AST is believed to occur through its interaction with the enzyme's active site. The active site is the region of the enzyme where substrate molecules bind and undergo a chemical reaction. Cinchophen, due to its structural characteristics, can bind to the active site of these transaminases, thereby preventing the natural substrates (alanine and aspartate, respectively) from binding.

The specificity of cinchophen for these enzymes is determined by the chemical and structural complementarity between the cinchophen molecule and the amino acid residues that form the active site. While detailed structural studies, such as X-ray crystallography or computational docking of cinchophen specifically with ALT and AST, are not widely available, the nature of its inhibition suggests a direct competition with the substrate for binding.

Allosteric sites are locations on an enzyme, distinct from the active site, where the binding of a molecule can modulate the enzyme's activity. There is currently no substantial evidence in the available scientific literature to suggest that cinchophen binds to allosteric sites on alanine transaminase or aspartate transaminase. Its mechanism of action is more consistent with direct interaction at the active site.

The study of enzyme kinetics provides quantitative insight into how inhibitors affect enzyme activity. For cinchophen, kinetic studies have been crucial in defining the nature of its inhibitory action on transaminases.

Research has demonstrated that cinchophen acts as a competitive inhibitor of both alanine transaminase and aspartate transaminase nih.gov. In a competitive inhibition model, the inhibitor molecule competes directly with the substrate for binding to the enzyme's active site. This means that the inhibitor and the substrate cannot be bound to the enzyme at the same time.

The key characteristics of competitive inhibition are:

The maximum velocity of the reaction (Vmax) remains unchanged. With a sufficiently high concentration of the substrate, the substrate can outcompete the inhibitor, and the reaction can still reach its maximum rate.

The Michaelis constant (Km), which represents the substrate concentration at which the reaction rate is half of Vmax, is increased. This indicates that a higher concentration of the substrate is needed to achieve half-maximal velocity in the presence of the competitive inhibitor.

The relationship can be described by the Michaelis-Menten equation for competitive inhibition:

V = (Vmax * [S]) / (α * Km + [S])

where:

V is the reaction velocity

Vmax is the maximum reaction velocity

[S] is the substrate concentration

Km is the Michaelis constant

α = 1 + ([I] / Ki), where [I] is the inhibitor concentration and Ki is the inhibition constant.

Illustrative Data on Competitive Inhibition

Due to the lack of specific published Ki values for cinchophen's inhibition of transaminases in the available literature, the following table provides a hypothetical example to illustrate the principles of competitive inhibition.

| Inhibitor Concentration [I] | Substrate Concentration [S] (mM) | Initial Velocity (V₀) (µmol/min) | Apparent Km (mM) | Vmax (µmol/min) |

| 0 (No Inhibitor) | 1 | 50 | 2 | 100 |

| 0 (No Inhibitor) | 2 | 66.7 | 2 | 100 |

| 0 (No Inhibitor) | 5 | 83.3 | 2 | 100 |

| 0 (No Inhibitor) | 10 | 90.9 | 2 | 100 |

| 5 µM | 1 | 33.3 | 4 | 100 |

| 5 µM | 2 | 50 | 4 | 100 |

| 5 µM | 5 | 71.4 | 4 | 100 |

| 5 µM | 10 | 83.3 | 4 | 100 |

This table is for illustrative purposes only and does not represent actual experimental data for cinchophen.

Inhibition Kinetics and Mechanisms

Uncompetitive and Non-Competitive Inhibition

The precise classification of cinchophen's inhibitory action on enzymes into uncompetitive or non-competitive mechanisms is not definitively detailed in accessible scientific literature. Early research confirms that cinchophen and its hydroxylated derivatives inhibit transaminases, specifically glutamate-pyruvate transaminase and glutamate-oxaloacetate transaminase, and that these interactions were studied using enzyme kinetics nih.gov. However, the specific type of inhibition was not explicitly defined in the available abstracts.

In theoretical terms, these inhibition mechanisms are defined by how the inhibitor interacts with the enzyme and the enzyme-substrate complex:

Non-competitive inhibition occurs when an inhibitor binds to an allosteric site (a site other than the active site) on the enzyme. This binding event reduces the enzyme's catalytic efficiency but does not affect substrate binding. Consequently, the maximal velocity (Vmax) of the reaction is decreased, while the Michaelis constant (Km), which reflects the substrate's binding affinity, remains unchanged.

Uncompetitive inhibition involves the inhibitor binding exclusively to the enzyme-substrate (ES) complex, also at an allosteric site. This form of inhibition is most effective at high substrate concentrations. It leads to a decrease in both Vmax and Km.

Without specific kinetic data plotting the effect of cinchophen on these parameters, a definitive classification remains elusive.

Mixed Inhibition

Mixed inhibition is a form of reversible enzyme inhibition where the inhibitor can bind to both the free enzyme and the enzyme-substrate complex. This type of inhibition is characterized by its ability to affect both the catalytic activity of the enzyme and its affinity for the substrate. Consequently, mixed inhibitors can decrease the maximal reaction rate (Vmax) and can either increase or decrease the Michaelis constant (Km).

While kinetic studies on cinchophen have been performed, the specific determination of it acting as a mixed inhibitor against enzymes like transaminases is not clearly documented in the available literature nih.gov. The characterization of an inhibitor as "mixed" requires detailed kinetic analysis, which for cinchophen, is not readily accessible.

Structure-Activity Relationship (SAR) at a Molecular Level

The structure-activity relationship (SAR) for cinchophen and its analogs, primarily based on the 2-phenylquinoline-4-carboxylic acid scaffold, has been investigated to understand how chemical structure correlates with biological activity. These studies are crucial for optimizing efficacy and exploring new therapeutic applications.

Modifications to the core structure of cinchophen (2-phenylquinoline-4-carboxylic acid) have a significant impact on its biochemical and biological activities. Studies on various derivatives have provided insights into the importance of different parts of the molecule.

Substitutions on the Phenyl Ring: The nature and position of substituents on the 2-phenyl ring are critical. For instance, in a series of derivatives designed as histone deacetylase (HDAC) inhibitors, difluoride and phenyl substitutions on this ring were found to be conducive to inhibitory activity, whereas chlorine, methyl, or methoxy (B1213986) substitutions reduced the potency frontiersin.orgfrontiersin.org. This suggests that both electronic and steric factors of the substituent play a role in the interaction with the target enzyme.

Modifications of the Carboxylic Acid Group: The carboxylic acid at the 4-position is a key feature. Its conversion into amides or esters can modulate the compound's properties. For example, the synthesis of 2-phenylquinoline-4-carboxamide (B4668241) derivatives has been explored for various therapeutic targets researchgate.net.

Introduction of Basic Groups: Incorporating basic groups, such as amino substituents, into the quinoline (B57606) structure can serve to create new hydrogen bond donors and receptors. This can potentially increase the binding affinity to target enzymes and improve physicochemical properties, which was a strategy employed in the design of new antibacterial agents based on the cinchophen scaffold nih.gov.

These findings highlight that modifications to the 2-phenylquinoline-4-carboxylic acid skeleton can significantly alter the resulting compound's biological activity, indicating a clear structure-activity relationship.

Table 1: Impact of Structural Modifications on the Biological Activity of 2-Phenylquinoline-4-Carboxylic Acid Derivatives

| Modification Site | Substituent/Modification | Observed Impact on Activity | Reference |

| 2-Phenyl Ring | Difluoride, Phenyl | Increased HDAC inhibitory activity | frontiersin.orgfrontiersin.org |

| 2-Phenyl Ring | Chlorine, Methyl, Methoxy | Decreased HDAC inhibitory activity | frontiersin.orgfrontiersin.org |

| Quinoline Ring | Introduction of Amino Groups | Potential for increased binding affinity and improved physicochemical properties for antibacterial activity | nih.gov |

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. For the 2-phenylquinoline-4-carboxylic acid class of compounds, a general pharmacophore can be elucidated from the SAR studies of its derivatives.

Based on studies of analogs targeting enzymes like HDACs, the key pharmacophoric features can be described as a three-part model often seen in enzyme inhibitors:

A "Cap" Region: The 2-phenylquinoline (B181262) group acts as a large, hydrophobic "cap" frontiersin.orgfrontiersin.orgnih.gov. This part of the molecule is crucial for making contact with hydrophobic regions near the opening of the enzyme's active site frontiersin.orgfrontiersin.orgnih.gov. The aromatic rings are designed to form these strong hydrophobic interactions frontiersin.orgfrontiersin.orgnih.gov.

A Linker Region: In many derivatives, a linker is attached to the carboxylic acid group to connect to another functional group. The nature and length of this linker are important for correctly positioning the third component of the pharmacophore.

A Zinc-Binding Group (ZBG) or Hydrogen Bonding Moiety: The carboxylic acid itself, or groups it is converted into (like hydroxamic acids or hydrazides in HDAC inhibitors), often serves as a key interaction point, for example by binding to a metal ion like zinc in the active site of metalloenzymes or forming critical hydrogen bonds frontiersin.orgfrontiersin.org.

Therefore, the essential pharmacophore for this class of compounds includes a large hydrophobic region (the phenylquinoline core) connected to a hydrogen-bonding or metal-chelating group, often separated by a specific linker.

V. Metabolic Pathways and Biotransformation Studies of Cinchophen

In Vitro Metabolic Profiling Using Subcellular Fractions

Experimental in vitro hepatic systems are widely used to characterize the metabolism of chemical compounds. mdpi.com Among the most common models are liver subcellular fractions, such as microsomes and S9 fractions, which provide physiological relevance and are cost-effective for initial screening. mdpi.com

Human liver microsomes (HLM) and human liver S9 fractions (HLS9) are the most frequently used in vitro systems for studying drug metabolism. nih.gov Microsomes are vesicular fragments derived from the endoplasmic reticulum of liver cells, which are formed during homogenization and centrifugation. mdpi.com This fraction is enriched with a wide variety of Phase I metabolic enzymes, most notably the cytochrome P450 (CYP) enzymes responsible for oxidative reactions like hydroxylation. mdpi.comthermofisher.com

The S9 fraction is the supernatant obtained from a 9000g centrifugation of a liver homogenate. nih.gov It represents a more comprehensive metabolic system as it contains both the microsomal fraction and the cytosolic fraction of the liver cell. mdpi.comnih.gov This means S9 fractions contain not only the CYP enzymes found in microsomes but also soluble enzymes from the cytosol, including some Phase II enzymes like sulfotransferases. mdpi.com The inclusion of both fractions can provide more extensive metabolic information than using microsomes alone. nih.gov A quantitative proteomics analysis has revealed significant differences in the concentrations of various drug-metabolizing enzymes between HLM and HLS9 preparations. nih.gov

Table 1: Comparison of Common Enzyme Content in Human Liver Subcellular Fractions

| Subcellular Fraction | Key Enzyme Content | Primary Application |

|---|---|---|

| Human Liver Microsomes (HLM) | Enriched in Phase I enzymes (e.g., Cytochrome P450s, Flavin-monooxygenases) and some Phase II enzymes (e.g., UGTs). mdpi.com | Studies on CYP inhibition, metabolic stability, and characterization of oxidative metabolites. thermofisher.com |

| Human Liver S9 Fraction | Contains both microsomal and cytosolic enzymes, including most CYPs and soluble Phase II enzymes (e.g., sulfotransferases, N-acetyltransferases). mdpi.com | Broader metabolic profiling, including both Phase I and Phase II reactions. nih.gov |

The enzymatic reactions that occur in in vitro metabolic systems are dependent on the presence of specific cofactors. For the Phase I oxidative reactions catalyzed by cytochrome P450 enzymes, the essential cofactor is the reduced form of nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH). mdpi.comnih.gov The catalytic activity of CYP enzymes is influenced by their redox partner, NADPH-cytochrome P450 reductase, which facilitates the transfer of electrons from NADPH to the CYP heme center. mdpi.com

Therefore, to sustain metabolic activity in in vitro assays using microsomes or S9 fractions, the incubation mixture must be fortified with NADPH or an NADPH-regenerating system. nih.gov Studies on drug hydroxylation in liver microsomes have demonstrated that the formation of hydroxylated metabolites does not occur if the NADPH-generating system is omitted from the incubation. nih.gov This system typically consists of NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase, which continuously regenerates NADPH, ensuring the sustained function of the CYP enzymes.

Identification and Characterization of Cinchophen (B1669042) Metabolites

Identifying the structure of metabolites is crucial for understanding the complete metabolic fate of a compound. Modern analytical techniques, particularly high-performance liquid chromatography coupled with mass spectrometry (LC-MS), are essential for the detection and characterization of metabolites in complex biological samples. nih.govijpras.com

Phase I metabolism encompasses reactions that introduce or expose functional groups on a parent compound. longdom.org The primary goal of these transformations is to increase the polarity (water solubility) of the molecule, preparing it for subsequent Phase II conjugation or direct excretion. longdom.org The three main categories of Phase I reactions are:

Oxidation: This is the most common type of Phase I reaction and often involves the addition of an oxygen atom or the removal of a hydrogen atom, typically catalyzed by CYP enzymes. longdom.org

Reduction: This process involves the gain of electrons or the removal of oxygen atoms and is often seen with compounds containing nitro or azo groups. longdom.org

Hydrolysis: This reaction involves the cleavage of chemical bonds, such as those in esters and amides, by the addition of a water molecule. longdom.org

For cinchophen, oxidation via hydroxylation has been identified as a key Phase I metabolic pathway. In vitro assays using liver microsomes have been employed to study this transformation. sygnaturediscovery.com Research has identified a hydroxycinchophen metabolite, designated as M2. sygnaturediscovery.com Further investigation suggests that this hydroxylation is specifically catalyzed by the cytochrome P450 isoforms CYP1A2 and CYP2C9. sygnaturediscovery.com This process introduces a hydroxyl (-OH) group onto the cinchophen structure, increasing its polarity. While further oxidation of metabolites can sometimes lead to the formation of carboxylic acids, cinchophen itself is a carboxylic acid (2-phenylquinoline-4-carboxylic acid). chemimpex.com

Table 2: Identified Phase I Metabolite of Cinchophen

| Metabolite ID | Metabolic Pathway | Proposed Enzymes | Description |

|---|---|---|---|

| M2 | Hydroxylation | CYP1A2, CYP2C9 | A mono-hydroxylated metabolite of the parent cinchophen compound. sygnaturediscovery.com |

Ester hydrolysis is a Phase I reaction that cleaves ester bonds to produce a carboxylic acid and an alcohol. longdom.org The parent compound, cinchophen, is chemically defined as 2-phenylquinoline-4-carboxylic acid. chemimpex.com As its structure contains a carboxylic acid functional group and not an ester, it does not undergo metabolism via ester hydrolysis.

Phase II Metabolic Reactions: Glucuronidation and Sulfation

Phase II metabolic reactions involve the conjugation of a drug or its Phase I metabolite with an endogenous molecule, a process that significantly increases its polarity and facilitates elimination. For cinchophen, the primary Phase II reactions are believed to be glucuronidation and sulfation.

Glucuronidation is a major pathway for the detoxification and elimination of a wide variety of compounds. This reaction is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs). These enzymes transfer glucuronic acid from the high-energy donor, UDP-glucuronic acid (UDPGA), to a suitable functional group on the substrate. In the case of cinchophen, which possesses a carboxylic acid group, it is likely to undergo ester glucuronidation. While specific UGT isoforms responsible for cinchophen glucuronidation have not been definitively identified in readily available literature, UGTs are known to be the primary enzymes involved in the glucuronidation of drugs containing carboxylic acid moieties.

Sulfation , another important Phase II conjugation reaction, is catalyzed by sulfotransferases (SULTs). These enzymes transfer a sulfonate group from the donor molecule, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to a hydroxyl or amino group on a substrate. While cinchophen itself does not possess a hydroxyl group, Phase I metabolism could potentially introduce one, making it a substrate for sulfation. However, direct sulfation of the parent cinchophen molecule is considered less likely than glucuronidation of its carboxylic acid group.

Table 1: Overview of Phase II Metabolic Reactions of Cinchophen

| Reaction | Enzyme Family | Endogenous Co-substrate | Potential Site of Conjugation on Cinchophen |

| Glucuronidation | UDP-glucuronosyltransferases (UGTs) | UDP-glucuronic acid (UDPGA) | Carboxylic acid group |

| Sulfation | Sulfotransferases (SULTs) | 3'-phosphoadenosine-5'-phosphosulfate (PAPS) | Hydroxylated metabolites (if formed in Phase I) |

Isozyme Mapping and Enzyme Contribution Analysis

The specific enzymes involved in the metabolism of a drug are critical determinants of its pharmacokinetic profile and potential for drug-drug interactions.

Involvement of Cytochrome P450 (CYP) Isoforms (e.g., CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP3A4, CYP3A5)

The Cytochrome P450 (CYP) superfamily of enzymes is the most important family of Phase I drug-metabolizing enzymes. These enzymes are responsible for the oxidation of a vast array of xenobiotics, including many therapeutic drugs. While comprehensive studies detailing the specific CYP isoforms involved in cinchophen metabolism are limited, it is plausible that several members of the CYP2C and CYP3A subfamilies could play a role.

The CYP2C subfamily, particularly CYP2C9 , is known to metabolize a wide range of acidic non-steroidal anti-inflammatory drugs (NSAIDs), a class of compounds with some structural similarities to cinchophen's acidic nature. Therefore, it is reasonable to hypothesize that CYP2C9 could be involved in the oxidative metabolism of cinchophen. Other isoforms such as CYP2C8 , CYP2C19 , CYP3A4 , and CYP3A5 , which are major contributors to the metabolism of a large number of drugs, may also contribute to a lesser extent. However, without specific in vitro or in vivo studies, the precise contribution of each isoform remains speculative.

Table 2: Potential Cytochrome P450 Isoforms in Cinchophen Metabolism

| CYP Isoform | Known Substrate Characteristics | Potential Role in Cinchophen Metabolism |

| CYP2B6 | Diverse substrates, including some weak acids. | Possible, but likely minor role. |

| CYP2C8 | Metabolizes a variety of acidic and neutral compounds. | Potential contributor. |

| CYP2C9 | Major enzyme for the metabolism of many acidic drugs, including NSAIDs. | Strong candidate for major involvement. |

| CYP2C19 | Metabolizes a range of acidic and basic drugs. | Potential contributor. |

| CYP3A4 | Metabolizes the largest variety of drugs. | Potential, but likely a minor pathway for an acidic drug like cinchophen. |

| CYP3A5 | Similar substrate profile to CYP3A4. | Potential, but likely a minor pathway. |

Non-Enzymatic Degradation Pathways

In addition to enzymatic metabolism, drugs can also undergo non-enzymatic degradation, which is the breakdown of a compound without the involvement of an enzyme. This can occur through processes such as hydrolysis, oxidation, or photolysis, and is often dependent on the pH, temperature, and light exposure of the environment.

Specific studies on the non-enzymatic degradation pathways of cinchophen are not extensively documented. However, as a carboxylic acid-containing compound, cinchophen's stability in aqueous solutions could be influenced by pH. At physiological pH, the carboxylic acid group would be ionized, which generally increases water solubility and may affect its stability and reactivity. Further research would be necessary to fully characterize the potential for non-enzymatic degradation of cinchophen under various physiological and storage conditions.

Vi. Advanced Analytical Methodologies and Characterization

Chromatographic Techniques for Cinchophen (B1669042) Analysis

Chromatography, a cornerstone of separation science, is indispensable for the analysis of Cinchophen. Various techniques, from high-performance liquid chromatography to thin-layer chromatography, offer distinct advantages for separating Cinchophen from impurities, related substances, or its counterion.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the quantitative analysis of pharmaceutical compounds like Cinchophen due to its high resolution, sensitivity, and reproducibility. epfl.chnih.gov Reversed-phase HPLC (RP-HPLC) is the most common mode used for this purpose.

In a typical RP-HPLC setup for Cinchophen analysis, a nonpolar stationary phase, such as a C18 (octadecyl-silica) column, is employed. mdpi.com The separation is achieved using a polar mobile phase, which generally consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727). mdpi.comnih.gov The pH of the mobile phase is a critical parameter; it is typically adjusted to a level that ensures the Cinchophen molecule, which is a carboxylic acid, is in a consistent, non-ionized state to achieve good peak shape and retention.

Detection is most commonly performed using an ultraviolet (UV) detector, as the quinoline (B57606) ring system in Cinchophen contains a strong chromophore that absorbs UV light. science.govnih.gov The wavelength of maximum absorbance (λmax) for Cinchophen allows for sensitive and selective quantification. amhsr.org The method can be validated for linearity, accuracy, precision, and sensitivity to ensure reliable determination of Cinchophen in various samples. semanticscholar.org

Table 1: Representative HPLC-UV Method Parameters for Cinchophen Analysis

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.0) (e.g., 60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 230 nm |

| Column Temp. | 25 °C |

| Injection Vol. | 10 µL |

The coupling of liquid chromatography with mass spectrometry (LC-MS) provides an exceptionally powerful tool for both qualitative and quantitative analysis of Cinchophen. kuleuven.be This hyphenated technique combines the superior separation capabilities of HPLC with the high sensitivity and selectivity of mass spectrometry, which can provide molecular weight and structural information. nih.govsielc.com

For quantitative analysis, tandem mass spectrometry (LC-MS/MS) is often employed, typically using a triple quadrupole mass spectrometer. mdpi.com The analysis is performed in Multiple Reaction Monitoring (MRM) mode, which involves monitoring a specific precursor ion-to-product ion transition. This highly selective method allows for accurate quantification even in complex matrices. google.com Cinchophen, with its carboxylic acid and tertiary amine functionalities, can be ionized effectively using electrospray ionization (ESI), likely in either positive or negative mode depending on the mobile phase pH.

High-Resolution Mass Spectrometry (HRMS), such as Time-of-Flight (TOF) or Orbitrap-based systems, provides highly accurate mass measurements, often with mass accuracy below 5 ppm. d-nb.infonih.govresearchgate.net This capability allows for the unambiguous determination of the elemental composition of Cinchophen and its potential impurities or degradation products, which is invaluable for structural elucidation and impurity profiling. researchgate.net

Gas Chromatography-Mass Spectrometry (GC/MS) is another powerful technique for the separation and identification of volatile and thermally stable compounds. However, direct analysis of Cinchophen by GC/MS is challenging due to its low volatility and the presence of a polar carboxylic acid group.

To make Cinchophen amenable to GC analysis, a chemical derivatization step is required. jfda-online.comforensicsciencereview.com This process converts the polar functional group into a less polar, more volatile derivative. A common approach for carboxylic acids is silylation, where the acidic proton is replaced by a trimethylsilyl (TMS) group using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). nih.gov This derivatization increases the volatility and thermal stability of the analyte, allowing it to pass through the GC column. taylorandfrancis.comnih.gov Following separation on the GC column, the mass spectrometer provides fragmentation patterns that can be used for identification and structural confirmation.

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique widely used for the qualitative analysis and purity assessment of pharmaceuticals. nih.gov It is particularly useful for screening, identification, and monitoring the progress of chemical reactions. analyticaltoxicology.com For Cinchophen analysis, a sample solution is spotted onto a TLC plate coated with a stationary phase, typically silica (B1680970) gel. The plate is then developed in a sealed chamber containing a suitable mobile phase.

The separation is based on the differential partitioning of the compound between the stationary and mobile phases. google.com After development, the separated spots are visualized. Since Cinchophen has a UV-active chromophore, spots can be easily detected under UV light (typically at 254 nm) on plates containing a fluorescent indicator, where they appear as dark spots against a fluorescent background. epfl.ch Alternatively, various chemical spray reagents can be used for visualization. nih.gov The retention factor (Rf value) is a key parameter for identification.

Table 2: Reported hRf Values (Rf x 100) for Cinchophen in Various TLC Systems analyticaltoxicology.com

| System Code | Mobile Phase Composition | hRf Value |

|---|---|---|

| TA | Chloroform : Methanol (90:10) | 75 |

| TE | Ethyl acetate : Methanol : Strong Ammonia (B1221849) (85:10:5) | 8 |

| TAF | Ethyl acetate : Methanol : Acetic Acid (80:10:10) | 82 |

| TB | Cyclohexane : Toluene : Diethylamine (75:15:10) | 2 |

| TD | Acetone (B3395972) | 7 |

Hydrophilic Interaction Liquid Chromatography (HILIC) is a variation of normal-phase chromatography that is particularly well-suited for the separation of polar and hydrophilic compounds that are poorly retained in reversed-phase systems. sigmaaldrich.com This makes it an ideal technique for the analysis of Cinchophen sodium dihydrate, as it can simultaneously separate the polar Cinchophen anion and the inorganic sodium cation. smatrix.commerckmillipore.com

In HILIC, a polar stationary phase (such as bare silica or a bonded polar functional group) is used with a mobile phase containing a high concentration of a water-miscible organic solvent, like acetonitrile, and a small amount of an aqueous buffer. smatrix.com The separation mechanism is based on the partitioning of the analytes into a water-enriched layer adsorbed onto the surface of the stationary phase. sigmaaldrich.com More polar analytes, like the sodium cation, will have a stronger interaction with the stationary phase and thus be retained longer than the more hydrophobic Cinchophen anion under these conditions. This technique, often coupled with detectors like an Evaporative Light Scattering Detector (ELSD) or mass spectrometry, is highly effective for confirming the presence and stoichiometry of counterions in pharmaceutical salts. sielc.comchromforum.org

Spectroscopic Methods for Structural Elucidation and Quantification

Spectroscopic techniques are fundamental for the structural elucidation and quantification of Cinchophen. These methods analyze the interaction of the molecule with electromagnetic radiation to provide detailed information about its chemical structure, functional groups, and concentration.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are arguably the most powerful tools for the definitive structural elucidation of organic molecules like Cinchophen. researchgate.net The ¹H NMR spectrum would show distinct signals for the protons on the phenyl and quinoline ring systems, with their chemical shifts and coupling patterns providing information about their electronic environment and connectivity. The ¹³C NMR spectrum would complement this by showing a signal for each unique carbon atom in the molecule, confirming the carbon skeleton. chemicalbook.com

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in a molecule. researchgate.netthermofisher.com The IR spectrum of Cinchophen would exhibit characteristic absorption bands, including a broad O-H stretch and a strong C=O stretch for the carboxylic acid group, as well as C=C and C=N stretching vibrations from the aromatic and heterocyclic rings. For this compound, the spectrum would show the characteristic carboxylate (COO⁻) stretches instead of the carboxylic acid bands, along with broad absorptions indicating the presence of water of hydration.

Mass Spectrometry (MS) : As a standalone technique, mass spectrometry provides the molecular weight of Cinchophen and, through high-resolution measurements, its elemental formula. scielo.org.za Fragmentation patterns obtained through techniques like electron ionization (EI) or collision-induced dissociation (CID) can yield valuable structural information by revealing how the molecule breaks apart.

UV-Visible Spectroscopy : Cinchophen possesses a conjugated quinoline-phenyl system, which acts as a strong chromophore, absorbing light in the UV region of the electromagnetic spectrum. rsc.orgmdpi.com UV-Visible spectroscopy can be used for both qualitative and quantitative analysis. amhsr.orgiajps.com The wavelength of maximum absorption (λmax) is a characteristic feature. According to Beer-Lambert's law, the absorbance at this wavelength is directly proportional to the concentration of the compound, making it a simple and rapid method for quantification in solutions. nih.govresearchgate.netthermofisher.com

Titrimetric Determination Methods

Titrimetric methods, particularly non-aqueous titrations, are classic and reliable techniques for the quantification of acidic or basic compounds like cinchophen. basicmedicalkey.com For cinchophen, which is a carboxylic acid, a non-aqueous acid-base titration can be employed. The compound is dissolved in a suitable non-aqueous solvent (e.g., a mixture of glacial acetic acid) and titrated with a standardized solution of a non-aqueous base, such as perchloric acid. basicmedicalkey.com The endpoint of the titration can be determined potentiometrically or by using a visual indicator. This method is often used in pharmacopoeial assays for its accuracy and precision in determining the purity of the bulk drug substance. nih.govbasicmedicalkey.com The Association of Official Analytical Chemists has also described titrimetric methods for the determination of cinchophen. nih.gov

Method Development and Validation Parameters

The development and validation of analytical methods for this compound are essential to ensure that the methods are suitable for their intended purpose, providing reliable, reproducible, and accurate results.

Specificity is a critical parameter in analytical method validation. A specific method is one that can unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. conicet.gov.ar

For the analytical methods described for cinchophen:

Chromatographic Methods coupled with Spectroscopy (e.g., HPLC-UV, GC-MS): The combination of a separation technique like chromatography with a detection method like UV-Vis or MS provides high specificity. The chromatographic column separates cinchophen from other components before it reaches the detector. The detector then provides a signal (e.g., a UV spectrum or a mass spectrum) that confirms the identity of the separated peak, ensuring that the measurement is specific to cinchophen. conicet.gov.arnih.gov

Titrimetric Methods: The specificity of titrimetric methods can be lower, as any other acidic or basic impurity in the sample can react with the titrant, leading to inaccurate results. Therefore, the purity of the sample is a crucial consideration for the application of these methods.

Selectivity, a related term, refers to the ability of a method to distinguish the analyte from other substances. A highly selective method for cinchophen would be able to measure it accurately without interference from structurally related compounds. conicet.gov.ar This is often demonstrated during validation by analyzing placebo samples and samples spiked with known impurities to show a lack of interference.

Sample Preparation Techniques (e.g., Extraction, Protein Precipitation)

The accurate quantification of this compound in biological matrices, such as plasma or serum, necessitates meticulous sample preparation to remove interfering endogenous substances like proteins and phospholipids. The primary goals of these techniques are to isolate the analyte of interest, minimize matrix effects, and ensure compatibility with the subsequent analytical instrumentation, such as High-Performance Liquid Chromatography (HPLC). researchgate.net The choice of method depends on the physicochemical properties of cinchophen, the nature of the biological matrix, and the required sensitivity of the assay. slideshare.net

Protein Precipitation (PPT)

Protein precipitation is a widely used, straightforward, and rapid method for sample cleanup in bioanalysis. phenomenex.com It involves the addition of a precipitating agent, typically an organic solvent or a strong acid, to the biological sample to denature and precipitate proteins. phenomenex.comamazonaws.com For the analysis of cinchophen, which is soluble in organic solvents, this technique is highly applicable.

Commonly used precipitating agents include:

Organic Solvents: Acetonitrile and methanol are the most common solvents. They are typically added to the plasma sample in a specific ratio (e.g., 2:1 or 3:1, solvent:plasma v/v). nih.gov These solvents disrupt the hydration shell around proteins, leading to their aggregation and precipitation. phenomenex.com Acetonitrile generally provides cleaner extracts compared to methanol. nih.gov

Acids: Trichloroacetic acid (TCA) and perchloric acid are effective at precipitating proteins by altering the pH to the protein's isoelectric point. phenomenex.com However, care must be taken as extreme pH conditions can potentially cause degradation of the analyte.

The general procedure involves adding the precipitating agent, vortexing the mixture to ensure thorough mixing, and then centrifuging at high speed to pellet the precipitated proteins. The resulting supernatant, containing the cinchophen, is then carefully collected for direct injection into the analytical system or further processing. shimadzu.com

Extraction Techniques

Extraction methods offer higher selectivity and can provide a cleaner sample extract compared to protein precipitation, albeit often with more complex procedures.

Liquid-Liquid Extraction (LLE): LLE is a classic technique based on the differential solubility of an analyte between two immiscible liquid phases, typically an aqueous phase (the biological sample) and an organic solvent. slideshare.netamazonaws.com Cinchophen, being a carboxylic acid, has a pH-dependent solubility. To extract it from an aqueous matrix like plasma into an organic solvent, the pH of the sample is typically adjusted to be at least 2 pH units below its pKa. This protonates the carboxylic acid group, making the molecule less polar and more soluble in the organic phase. A suitable, water-immiscible organic solvent (e.g., ethyl acetate, diethyl ether, or dichloromethane) is then added, and the mixture is vigorously shaken. slideshare.net After centrifugation to separate the layers, the organic phase containing the cinchophen is collected, evaporated to dryness, and the residue is reconstituted in the mobile phase for analysis. amazonaws.com

Solid-Phase Extraction (SPE): SPE is a more selective and efficient technique that can yield very clean extracts with high recovery rates. researchgate.net It utilizes a solid sorbent material packed into a cartridge or a 96-well plate to retain the analyte from the liquid sample. amazonaws.com For an acidic compound like cinchophen, a mixed-mode or a polymeric reversed-phase sorbent can be effective. The process involves four main steps:

Conditioning: The sorbent is activated with an organic solvent (e.g., methanol) followed by an aqueous solution (e.g., water or buffer) to prepare it for sample interaction.

Loading: The pre-treated biological sample is passed through the sorbent bed. Cinchophen is retained on the sorbent while proteins and other interferences may pass through.

Washing: The sorbent is washed with a specific solvent to remove any remaining interferences without eluting the analyte.

Elution: A strong organic solvent is used to disrupt the interaction between cinchophen and the sorbent, eluting the purified analyte for analysis.

The following table summarizes key parameters for these sample preparation techniques as they could be applied to this compound analysis.

| Technique | Key Steps & Parameters | Advantages | Disadvantages |

| Protein Precipitation | 1. Solvent Addition: Add Acetonitrile or Methanol (e.g., 3:1 v/v ratio to plasma).2. Mixing: Vortex for 1-2 minutes.3. Separation: Centrifuge at >10,000 x g for 10 minutes.4. Collection: Aspirate supernatant for analysis. | Fast, simple, and requires minimal method development. | Less clean extract, potential for matrix effects and ion suppression in MS. |

| Liquid-Liquid Extraction | 1. pH Adjustment: Acidify plasma sample with a suitable acid (e.g., HCl) to pH < 3.2. Solvent Addition: Add extraction solvent (e.g., Ethyl Acetate).3. Extraction: Vortex/shake vigorously.4. Separation & Evaporation: Centrifuge, collect organic layer, evaporate, and reconstitute. | High recovery, clean extracts, and cost-effective. | Labor-intensive, requires solvent evaporation/reconstitution steps. |

| Solid-Phase Extraction | 1. Conditioning: Methanol, then water/buffer.2. Loading: Load pre-treated sample.3. Washing: Aqueous wash, followed by a weak organic wash.4. Elution: Elute with a strong organic solvent (e.g., Methanol with formic acid). | Highly selective, very clean extracts, high recovery, and can be automated. | More expensive, and requires more extensive method development. |

Impurity Profiling and Analysis

Impurity profiling is the identification and quantification of all potential impurities in a drug substance. nih.gov For this compound, these impurities can originate from the synthesis process, degradation of the final product, or interaction with excipients during formulation. nih.gov Regulatory bodies like the International Council for Harmonisation (ICH) mandate the characterization of any impurity present above a certain threshold (typically 0.1%). chromatographyonline.com

Synthesis-Related Impurities

Cinchophen is commonly synthesized via the Doebner reaction, which involves the condensation of an aromatic amine (aniline), an aldehyde (benzaldehyde), and pyruvic acid. psu.edugoogle.com Potential impurities arising from this synthesis route include:

Starting Materials: Unreacted aniline (B41778), benzaldehyde (B42025), and pyruvic acid.

Intermediates: Reaction intermediates that may persist due to incomplete reaction, such as the imine formed between aniline and benzaldehyde.

By-products: Unwanted products from side reactions. A known side reaction in the Doebner synthesis can lead to the formation of substances like diketo-pyrrolidine anil. google.com

Degradation Products

Forced degradation studies are essential to identify potential degradation products that could form during storage and to establish the stability-indicating nature of analytical methods. rjptonline.orgmedcraveonline.com These studies expose this compound to various stress conditions more severe than accelerated stability testing. nih.govnih.gov

Hydrolytic Degradation: The stability of the compound is tested under acidic, basic, and neutral aqueous conditions. The amide linkage in potential intermediates or related compounds could be susceptible to hydrolysis.

Oxidative Degradation: Exposure to an oxidizing agent, such as hydrogen peroxide, is used to simulate potential oxidation. nih.gov The quinoline ring system could be susceptible to oxidation.

Photolytic Degradation: The drug substance is exposed to light sources (UV and visible) to assess its photosensitivity.

Thermal Degradation: The substance is subjected to high temperatures (dry heat) to evaluate its thermal stability.

Analytical Techniques for Impurity Profiling

A combination of chromatographic and spectroscopic techniques is employed for the separation, identification, and quantification of impurities.

High-Performance Liquid Chromatography (HPLC): HPLC, particularly in a reversed-phase gradient mode with UV detection, is the primary technique for separating cinchophen from its impurities. chromatographyonline.com A stability-indicating HPLC method must be able to resolve the main peak from all known impurities and degradation products. chemmethod.com

Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique is indispensable for the structural elucidation of unknown impurities. nih.gov After separation by LC, the mass spectrometer provides molecular weight information and fragmentation patterns, which are used to identify the chemical structure of the impurities.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for identifying volatile impurities, such as residual solvents or volatile starting materials like benzaldehyde. americanpharmaceuticalreview.com

Nuclear Magnetic Resonance (NMR) Spectroscopy and Infrared (IR) Spectroscopy: Once an impurity is isolated in sufficient quantity, NMR and IR spectroscopy are used to confirm its definitive structure.

The table below outlines potential impurities of this compound and the analytical methods used for their characterization.

| Impurity Name/Class | Potential Origin | Analytical Method(s) for Detection & Characterization |

| Aniline | Starting Material (Doebner Synthesis) | HPLC-UV, GC-MS |

| Benzaldehyde | Starting Material (Doebner Synthesis) | HPLC-UV, GC-MS |

| Pyruvic Acid | Starting Material (Doebner Synthesis) | HPLC-UV, LC-MS |

| Diketo-pyrrolidine anil | By-product (Doebner Synthesis) | HPLC-UV, LC-MS, NMR |

| Hydrolytic Degradants | Degradation (Acid/Base Hydrolysis) | Stability-Indicating HPLC, LC-MS |

| Oxidative Degradants | Degradation (Oxidation) | Stability-Indicating HPLC, LC-MS |

| Photolytic Degradants | Degradation (Photolysis) | Stability-Indicating HPLC, LC-MS |

Vii. Computational Chemistry and Molecular Modeling of Cinchophen

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. jchps.com It is frequently used to predict the binding mode and affinity of a small molecule, such as Cinchophen (B1669042), within the active site of a target protein. researchgate.netresearchgate.net

The prediction of how a ligand interacts with its receptor is a cornerstone of structure-based drug design. openaccessjournals.comamericanpharmaceuticalreview.com These interactions, which include hydrogen bonds, hydrophobic interactions, and π-π stacking, govern the specificity and affinity of the binding. americanpharmaceuticalreview.commdpi.com

In a notable in silico study, Cinchophen was identified as a potential inhibitor of the Severe fever with thrombocytopenia syndrome (SFTS) L protein. Molecular docking simulations predicted specific binding interactions between Cinchophen and the protein's active site. The analysis revealed that Cinchophen engages in several key interactions:

π–π Interactions: The aromatic rings of Cinchophen were predicted to form π–π stacking interactions with the side chains of two amino acid residues, Tyrosine 1719 (Tyr1719) and Phenylalanine 1703 (Phe1703). researchgate.net

Hydrogen Bonding: A hydrogen bond was identified between Cinchophen and the Phe1703 residue. researchgate.net

Hydrophobic Interactions: The molecule was further stabilized within the binding pocket through hydrophobic interactions with Leu1772, Ile1774, and Pro1706 residues. researchgate.net

These predicted interactions provide a structural hypothesis for the inhibitory potential of Cinchophen against this viral protein target.